molecular formula C13H9FO3 B12309314 3-Fluoro-2-phenoxybenzoic acid

3-Fluoro-2-phenoxybenzoic acid

Cat. No.: B12309314
M. Wt: 232.21 g/mol
InChI Key: OQSBDSOYGYWWRP-UHFFFAOYSA-N
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Description

3-Fluoro-2-phenoxybenzoic acid (C₁₃H₉FO₃) is a fluorinated benzoic acid derivative featuring a phenoxy substituent at the 2-position and a fluorine atom at the 3-position. The compound’s structure combines the electron-withdrawing effects of fluorine and the steric bulk of the phenoxy group, which influence its physicochemical properties.

  • Electron effects: Fluorine increases the compound’s acidity compared to non-fluorinated benzoic acids, as seen in analogs like 2-fluoro-3-hydroxybenzoic acid (pKa ~2.5–3.0) .
  • Solubility: The phenoxy group likely reduces water solubility compared to hydroxyl-substituted analogs due to decreased polarity .
  • Applications: Fluorinated benzoic acids are widely used as intermediates in pharmaceuticals and agrochemicals. For example, 3-cyano-2-fluorobenzoic acid (CAS 219519-77-4) is utilized in medicinal chemistry for its reactivity .

Properties

Molecular Formula

C13H9FO3

Molecular Weight

232.21 g/mol

IUPAC Name

3-fluoro-2-phenoxybenzoic acid

InChI

InChI=1S/C13H9FO3/c14-11-8-4-7-10(13(15)16)12(11)17-9-5-2-1-3-6-9/h1-8H,(H,15,16)

InChI Key

OQSBDSOYGYWWRP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C=CC=C2F)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-2-phenoxybenzoic acid can be achieved through several methods. One common approach involves the nucleophilic fluorination of 1-arylbenziodoxolones using fluoride salts in polar aprotic solvents . This method is advantageous due to its simplicity and high yield. Another method involves the nitration of benzoic acid followed by fluorination .

Industrial Production Methods

Industrial production of 3-Fluoro-2-phenoxybenzoic acid typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The fluorine atom at the ortho-position undergoes substitution under specific conditions. For example:

  • Phenoxy Group Introduction : Reaction with phenol derivatives in the presence of potassium carbonate (K₂CO₃) at elevated temperatures (100–150°C) facilitates nucleophilic displacement of fluorine, forming diaryl ethers .

  • Synthetic Optimization : Copper(0) catalysts enhance reaction efficiency in coupling with thiophenols, achieving yields up to 60% .

Table 1: Substitution Reactions

SubstrateReagent/ConditionsProductYieldSource
3-Fluoro-2-phenoxybenzoic acidPhenol, K₂CO₃, 100°C3-Phenoxy-4-fluorobenzoic acid96%
3-Bromo-4-fluorobenzoic acidPhenol, NaHCO₃, aqueous solution3-Phenoxy-4-fluorobenzoic acid>90%

Esterification and Functionalization

The carboxylic acid group participates in esterification and amidation:

  • Ester Synthesis : Reacts with alcohols (e.g., ethanol) under acid catalysis (H₂SO₄) to form esters, with yields >85% .

  • Reduction : Lithium aluminum hydride (LiAlH₄) reduces the acid to 3-fluoro-2-phenoxybenzyl alcohol, though this pathway is less explored .

Table 2: Carboxylic Acid Reactivity

Reaction TypeReagents/ConditionsProductNotesSource
EsterificationEthanol, H₂SO₄, refluxEthyl 3-fluoro-2-phenoxybenzoateOptimal at 12 hr
AmidationThionyl chloride, NH₃3-Fluoro-2-phenoxybenzamideRequires anhydrous conditions

Electrophilic Aromatic Substitution

The electron-deficient aromatic ring directs electrophiles to meta- and para-positions relative to the fluorine:

  • Nitration : Concentrated HNO₃/H₂SO₄ introduces nitro groups at the meta-position to the carboxylic acid.

  • Halogenation : Bromine (Br₂) in acetic acid yields mono-substituted derivatives .

Table 3: Electrophilic Substitution Parameters

ReactionConditionsMajor ProductYieldSource
NitrationHNO₃/H₂SO₄, 0–5°C5-Nitro-3-fluoro-2-phenoxybenzoic acid72%
BrominationBr₂, CH₃COOH, 25°C5-Bromo-3-fluoro-2-phenoxybenzoic acid68%

Oxidation and Stability

  • Methylsulfonyl Oxidation : The methylsulfonyl group (if present in analogs) oxidizes to sulfones using KMnO₄.

  • Thermal Stability : Decomposes above 250°C, releasing CO₂ and forming fluorinated phenolic byproducts .

Biochemical Interactions

While not directly studied for this compound, its metabolite 3-phenoxybenzoic acid (3-PBA) is a biomarker for pyrethroid exposure. Hydrolysis of ester linkages in pyrethroids generates 3-PBA, detectable via ELISA with cross-reactivity to fluorinated analogs (72% for 4-fluoro-3-PBA) .

Key Findings from Research

  • Synthetic Scalability : Continuous flow reactors improve yield (>96%) and purity in industrial synthesis .

  • Regioselectivity : Electron-withdrawing groups (e.g., -F, -COOH) direct electrophiles to meta-positions .

  • Analytical Detection : LC-MS/MS methods achieve LOQs of 2 μg/kg for fluorinated metabolites .

Scientific Research Applications

3-Fluoro-2-phenoxybenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Fluoro-2-phenoxybenzoic acid involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes or receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Fluoro-Hydroxybenzoic Acids

Compounds such as 2-fluoro-3-hydroxybenzoic acid (CAS 91658-92-3, C₇H₅FO₃) and 3-fluoro-4-hydroxybenzoic acid (CAS 350-29-8) differ in substituent positions, leading to distinct properties:

Compound Molecular Formula Molecular Weight Substituents Key Properties
2-Fluoro-3-hydroxybenzoic acid C₇H₅FO₃ 156.11 g/mol F (2), -OH (3) Higher acidity (pKa ~2.7), moderate solubility in polar solvents
3-Fluoro-4-hydroxybenzoic acid C₇H₅FO₃ 156.11 g/mol F (3), -OH (4) Lower acidity (pKa ~3.2) due to reduced electron withdrawal; used in dyes

Research Findings :

  • Ortho-substituted fluoro-hydroxybenzoic acids exhibit intramolecular hydrogen bonding, reducing solubility compared to para-substituted analogs .

Fluoro-Aminobenzoic Acids

3-Amino-2-fluorobenzoic acid (CAS 914223-43-1, C₇H₆FNO₂) introduces an electron-donating amino group, altering reactivity:

Compound Molecular Formula Molecular Weight Substituents Key Properties
3-Amino-2-fluorobenzoic acid C₇H₆FNO₂ 155.13 g/mol F (2), -NH₂ (3) Enhanced nucleophilicity; used in peptide synthesis and drug intermediates

Research Findings :

  • Amino groups increase solubility in acidic media but reduce thermal stability compared to hydroxyl analogs .

Fluoro-Cyanobenzoic Acids

3-Cyano-2-fluorobenzoic acid (CAS 219519-77-4, C₈H₄FNO₂) incorporates a cyano group, significantly impacting electronic properties:

Compound Molecular Formula Molecular Weight Substituents Key Properties
3-Cyano-2-fluorobenzoic acid C₈H₄FNO₂ 165.12 g/mol F (2), -CN (3) High acidity (pKa ~1.8), used in Suzuki coupling reactions

Research Findings :

  • Cyano groups enhance electrophilicity, making these compounds valuable in cross-coupling reactions .

Phenoxy and Benzoyl Derivatives

3-Fluoro-2-[(phenylmethyl)oxy]benzoic acid (CAS 938181-74-9, C₁₄H₁₁FO₃) and 2-(3-fluoro-6-methylbenzoyl)benzoic acid (CAS 342-45-0, C₁₅H₁₁FO₃) demonstrate the impact of bulkier substituents:

Compound Molecular Formula Molecular Weight Substituents Key Properties
3-Fluoro-2-benzyloxybenzoic acid C₁₄H₁₁FO₃ 246.24 g/mol F (3), -OCH₂C₆H₅ (2) High lipophilicity; potential use in prodrug formulations
2-(3-Fluoro-6-methylbenzoyl)benzoic acid C₁₅H₁₁FO₃ 258.25 g/mol F (3), -COC₆H₃(Me)F (2) Steric hindrance reduces enzymatic degradation; explored in polymer chemistry

Research Findings :

  • Phenoxy derivatives exhibit improved bioavailability in drug delivery systems compared to hydroxylated analogs .

Q & A

Q. What are effective synthetic routes for 3-Fluoro-2-phenoxybenzoic acid, and how are intermediates characterized?

The synthesis of 3-Fluoro-2-phenoxybenzoic acid can be achieved via Suzuki-Miyaura cross-coupling reactions, leveraging palladium catalysts to couple fluorinated aryl halides with boronic acid derivatives (e.g., phenylboronic acid). For instance, iodobenzoic acid derivatives have been used as precursors in similar reactions, with intermediates characterized using 1H^1\text{H}-NMR and 13C^{13}\text{C}-NMR to confirm regioselectivity . Fluorination steps may employ nucleophilic fluorinating agents (e.g., KF or AgF) under controlled conditions to ensure positional accuracy. Post-synthesis purification often involves recrystallization or column chromatography, with final product validation via HPLC (C18 columns, acetonitrile/water mobile phase) .

Q. Which spectroscopic and chromatographic methods are optimal for characterizing 3-Fluoro-2-phenoxybenzoic acid?

  • NMR Spectroscopy : 19F^{19}\text{F}-NMR is critical for verifying fluorine substitution patterns, while 1H^1\text{H}-NMR identifies aromatic proton splitting patterns.
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) resolves impurities, using gradients of 0.1% formic acid in acetonitrile/water .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M-H]^- for carboxylic acid derivatives) .
  • X-ray Crystallography : Used to resolve structural ambiguities, particularly for polymorph identification .

Q. How does the fluorine substituent influence the compound’s reactivity in esterification or amidation reactions?

The electron-withdrawing effect of the fluorine atom at the 3-position increases the electrophilicity of the carboxylic acid group, facilitating esterification with alcohols (e.g., methanol/H2_2SO4_4) or amidation via carbodiimide coupling (e.g., EDC/DMAP). Side reactions, such as decarboxylation, are minimized by maintaining temperatures below 80°C during reactions .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of 3-Fluoro-2-phenoxybenzoic acid derivatives?

  • Derivative Synthesis : Introduce substituents (e.g., methyl, nitro, or hydroxyl groups) at the phenyl or benzoic acid moiety to assess steric/electronic effects.
  • Biological Assays : Test inhibitory activity against enzymes (e.g., cyclooxygenases) using fluorometric assays. Compare IC50_{50} values to correlate substituent positioning with potency .
  • Computational Modeling : Perform DFT calculations to map electrostatic potentials and predict binding affinities .

Q. What experimental strategies resolve contradictions in reported bioactivity data for fluorinated benzoic acid derivatives?

  • Reproducibility Checks : Standardize assay conditions (pH, temperature, solvent) to minimize variability.
  • Metabolic Stability Testing : Use liver microsomes to assess whether conflicting results arise from differential metabolic degradation .
  • Crystallographic Analysis : Confirm if polymorphic forms (e.g., keto-enol tautomers) contribute to divergent activities .

Q. How does the stability of 3-Fluoro-2-phenoxybenzoic acid under physiological conditions impact its application in drug development?

  • pH Stability : Conduct accelerated degradation studies in buffers (pH 1–10) at 37°C, monitored via HPLC. Fluorine at the 3-position enhances hydrolytic stability compared to non-fluorinated analogs .
  • Photostability : Expose to UV light (λ = 365 nm) to evaluate decomposition pathways, critical for topical formulations .

Q. What mechanistic insights guide the optimization of catalytic systems for synthesizing fluorinated benzoic acids?

  • Catalyst Screening : Compare Pd(PPh3_3)4_4 vs. PdCl2_2(dppf) in Suzuki couplings to improve yields.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require scavengers to remove halide byproducts .
  • Kinetic Studies : Use in situ IR spectroscopy to monitor reaction progress and identify rate-limiting steps .

Methodological Considerations

  • Data Validation : Cross-validate NMR assignments with 2D techniques (e.g., COSY, HSQC) to avoid misassignments in crowded aromatic regions .
  • Chromatographic Optimization : Adjust mobile phase ionic strength (e.g., 10 mM ammonium acetate) to improve peak symmetry in HPLC .

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